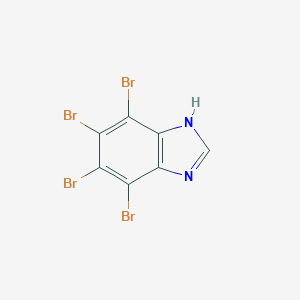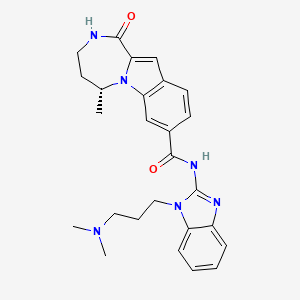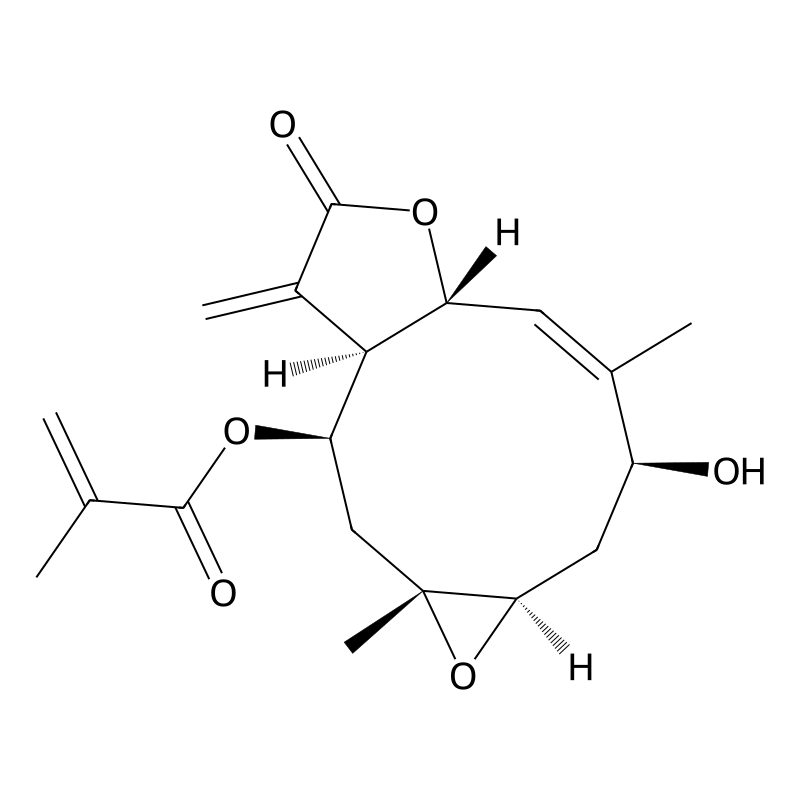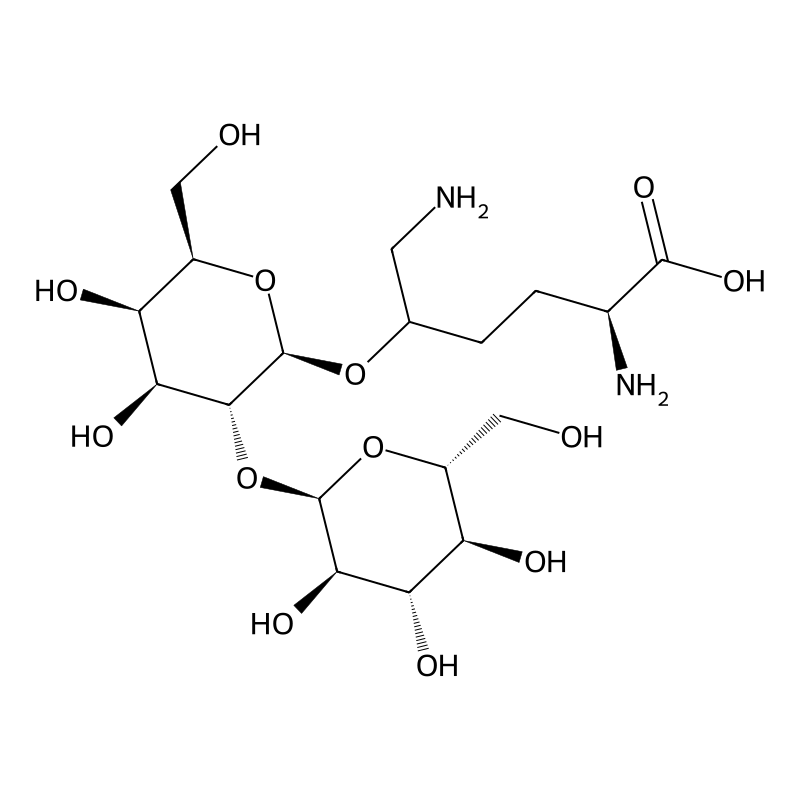4,5,6,7-Tetrabromobenzimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4,5,6,7-Tetrabromobenzimidazole is an organic compound characterized by its four bromine atoms attached to a benzimidazole core. Its chemical formula is and it is classified as a potent inhibitor of protein kinase CK2 (casein kinase 2) due to its ability to competitively inhibit ATP binding. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology, where it may play a role in cancer treatment strategies by inducing apoptosis in tumor cells .
As mentioned earlier, TBBz acts as a potent inhibitor of the enzyme casein kinase 2 (CK2) [, ]. CK2 is a ubiquitous protein kinase involved in regulating various cellular processes, including cell proliferation, differentiation, survival, and stress response [].
The detailed mechanism by which TBBz inhibits CK2 is still under investigation. However, it is believed that the brominated structure of TBBz allows it to mimic the natural substrate (ATP) and competitively bind to the ATP-binding pocket of the enzyme, thereby preventing CK2 from performing its normal function [].
Studies suggest that TBBz exhibits selectivity towards CK2 compared to other protein kinases, making it a valuable tool for researchers studying the specific role of CK2 in various cellular pathways [, ].
CK2 Inhibition:
TBBz functions as a potent and selective inhibitor of protein kinase CK2 (CK2), an enzyme involved in various cellular processes, including cell proliferation, survival, and differentiation []. By inhibiting CK2 activity, TBBz allows researchers to investigate the specific roles of CK2 signaling pathways in different biological contexts. This approach is crucial for understanding the involvement of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions [, ].
Cancer Research:
Aberrant CK2 activity has been linked to the development and progression of various types of cancer, including breast cancer, prostate cancer, and leukemia [, , ]. TBBz serves as a valuable research tool for studying oncogenesis, the process by which normal cells transform into cancer cells. Researchers utilize TBBz to investigate the effects of CK2 inhibition on cancer cell growth, survival, and migration, paving the way for the development of novel therapeutic strategies targeting CK2 [].
Additional Applications:
Beyond CK2 inhibition and cancer research, TBBz holds promise in other scientific areas. Studies suggest its potential applications in:
- Neurodegenerative diseases: Investigating the role of CK2 in neurodegeneration and exploring the neuroprotective effects of CK2 inhibition [].
- Inflammation: Studying the involvement of CK2 in inflammatory processes and evaluating TBBz as a potential anti-inflammatory agent [].
- Drug discovery: Utilizing TBBz as a lead compound for the development of new drugs targeting CK2 and other related pathways [].
The reactivity of 4,5,6,7-tetrabromobenzimidazole primarily involves nucleophilic substitutions and modifications at the nitrogen atoms of the benzimidazole ring. For instance, derivatives can be synthesized through acylation or alkylation reactions, enhancing its biological activity or altering its pharmacokinetic properties. The compound can also undergo reactions typical of halogenated compounds, such as dehalogenation or substitution reactions with nucleophiles .
4,5,6,7-Tetrabromobenzimidazole exhibits significant biological activity as a selective ATP-competitive inhibitor of protein kinase CK2. This inhibition has been linked to pro-apoptotic effects in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM) cells. Studies have shown that the compound can induce cell death at low micromolar concentrations (EC50 values ranging from 4.90 to 32.77 µM), making it a candidate for further development in cancer therapeutics .
The synthesis of 4,5,6,7-tetrabromobenzimidazole typically involves the bromination of benzimidazole derivatives followed by purification processes such as recrystallization or chromatography. A common method includes the reaction of benzimidazole with bromine in an appropriate solvent under controlled conditions to yield the tetrabrominated product. More complex derivatives can be synthesized through further functionalization steps involving acylation or alkylation reactions .
4,5,6,7-Tetrabromobenzimidazole is primarily utilized in research as a casein kinase 2 inhibitor. Its applications extend to:
- Cancer Research: Investigating its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
- Biochemical Studies: Serving as a tool compound for studying CK2-related signaling pathways and cellular processes.
- Drug Development: As a lead compound for synthesizing more potent and selective CK2 inhibitors with improved pharmacological profiles .
Interaction studies of 4,5,6,7-tetrabromobenzimidazole have focused on its binding affinity and selectivity towards protein kinase CK2 compared to other kinases. The compound has shown high selectivity for CK2 over other kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions and kinetics .
Several compounds share structural similarities with 4,5,6,7-tetrabromobenzimidazole and exhibit related biological activities. Here are some notable examples:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrabromo-1H-benzotriazole | Structure | Inhibitor of CK2 |
| 4,5,6,7-Tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | Structure | Potent CK2 inhibitor |
| 4,5-Dibromo-1H-benzimidazole | Structure | Less potent than tetrabrominated derivatives |
Uniqueness: The primary distinction of 4,5,6,7-tetrabromobenzimidazole lies in its tetrabromo substitution pattern which enhances its lipophilicity and biological activity compared to its dibromo counterparts. This unique substitution pattern contributes significantly to its effectiveness as an inhibitor of protein kinase CK2 while also influencing its solubility and membrane permeability characteristics .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








